Naspm

概要

説明

1-ナフチルアセチルスペルミンは、一般的にNaspmと呼ばれ、ジョロウグモ毒の合成アナログです。カルシウム透過性AMPA受容体拮抗薬としての役割で知られています。 この化合物は、タイプIIニューロンで発現する内向き整流性カルシウム透過性AMPA受容体を選択的に抑制する能力があるため、神経科学研究において特に重要です .

準備方法

合成経路と反応条件

1-ナフチルアセチルスペルミンは、スペルミンを1-ナフチルアセチルクロリドでアセチル化することにより、一連の化学反応によって合成されます。反応には通常、無水条件とジクロロメタンなどの適切な溶媒が必要です。 反応は、中間体の安定性を確保するために低温で行われます .

工業生産方法

1-ナフチルアセチルスペルミンの特定の工業生産方法は広く文書化されていませんが、合成は一般的に実験室での調製と同じ原理に従います。 大規模生産には、収率と純度を最大化するための反応条件の最適化、および一貫性を確保するための厳格な品質管理の実施が含まれます .

化学反応解析

反応の種類

1-ナフチルアセチルスペルミンは、反応性アミン基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも関与することができます .

一般的な試薬と条件

置換反応: 通常、トリエチルアミンなどの塩基の存在下で、アシルクロリドまたは無水物などの試薬が含まれます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、スペルミンを1-ナフチルアセチルクロリドでアセチル化すると、1-ナフチルアセチルスペルミンが得られます .

化学反応の分析

Types of Reactions

1-Naphthylacetyl spermine primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of spermine with 1-naphthylacetyl chloride yields 1-naphthylacetyl spermine .

科学的研究の応用

Key Characteristics of NASPM

- Selective Blockade : this compound offers a complete blockade of CP-AMPARs without affecting calcium-impermeable AMPARs (CI-AMPARs) at specific concentrations.

- Voltage Dependency : The blocking effect of this compound is voltage-dependent, allowing for precise control in experimental settings.

- Comparison with Spermine : Studies have shown that this compound provides a more pronounced rectification of currents through CP-AMPARs compared to spermine, enhancing its utility in research .

Neurophysiological Studies

This compound has been extensively used to investigate the role of CP-AMPARs in various neuronal types. Its application has led to significant insights into synaptic mechanisms and receptor dynamics.

Pharmacological Research

This compound's ability to modulate AMPAR activity has implications for drug development, particularly in treating conditions like epilepsy and neurodegenerative diseases.

- Seizure Models : In animal models, this compound has been shown to alter seizure susceptibility by modulating excitatory neurotransmission .

- Opioid Withdrawal : Research indicates that this compound may influence withdrawal symptoms in opioid-dependent models by affecting glutamate signaling pathways .

Enhanced Functional Detection of Synaptic Calcium-Permeable AMPA Receptors

A study published in eLife demonstrated that intracellular application of this compound resulted in a complete block of GluA1-containing CP-AMPARs across various neuronal preparations. This study emphasized the effectiveness of this compound over traditional blockers like spermine, particularly in conditions where auxiliary subunit composition varies .

Role in Morphine Withdrawal Syndromes

Research involving morphine-dependent rat models indicated that this compound could play a role in mitigating withdrawal symptoms by modulating calcium influx through AMPARs. This suggests potential therapeutic avenues for managing opioid dependence .

作用機序

1-ナフチルアセチルスペルミンは、カルシウム透過性AMPA受容体をブロックすることにより、その効果を発揮します。これらの受容体は、脳における興奮性シナプス後電流の速い成分に関与しています。 1-ナフチルアセチルスペルミンは、これらの受容体を選択的に阻害することで、カルシウム流入を抑制し、シナプス伝達と可塑性を調節します . この化合物の作用は使用依存性と電位依存性であり、つまりその遮断効果は、ニューロン活性の頻度と強度によって影響を受けます .

類似の化合物との比較

1-ナフチルアセチルスペルミンは、カルシウム透過性AMPA受容体の選択的な阻害において独特です。類似の化合物には次のものがあります。

スペルミン: カルシウム透過性AMPA受容体も阻害しますが、特異性は低いです。

フィラントトキシン-433: ジョロウグモ毒の別の合成アナログで、アミン基の分布が異なり、独特の遮断特性を持っています。

フィラントトキシン-74: 1-ナフチルアセチルスペルミンと比較してアミン基が1つ不足しており、薬理効果が異なります.

これらの化合物は、カルシウム透過性AMPA受容体を標的にする1-ナフチルアセチルスペルミンの特異性と効力を強調しており、神経科学研究において貴重なツールとなっています .

類似化合物との比較

1-Naphthylacetyl spermine is unique in its selective inhibition of calcium-permeable AMPA receptors. Similar compounds include:

Spermine: A naturally occurring polyamine that also blocks calcium-permeable AMPA receptors but with less specificity.

Philanthotoxin-433: Another synthetic analogue of Joro spider toxin with a different distribution of amine groups, offering distinct blocking properties.

Philanthotoxin-74: Lacks one amine group compared to 1-naphthylacetyl spermine, resulting in different pharmacological effects.

These compounds highlight the specificity and potency of 1-naphthylacetyl spermine in targeting calcium-permeable AMPA receptors, making it a valuable tool in neuroscience research .

生物活性

1-Naphthylacetyl spermine (NASPM) is a potent antagonist of calcium-permeable AMPA receptors (CP-AMPARs), which play critical roles in synaptic transmission and plasticity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on synaptic currents, and implications for neurological research and therapeutic applications.

This compound selectively blocks CP-AMPARs, particularly those lacking the GluA2 subunit. By inhibiting these receptors, this compound affects synaptic transmission and plasticity, which are crucial for learning and memory.

Key Findings:

- Blockage of Outward Currents : In experiments with GluA2-knockout mice, this compound was shown to completely block outward synaptic currents mediated by GluA1 receptors. This blockage is independent of the auxiliary subunits associated with the receptors, making this compound a valuable tool for studying AMPAR function in various neuronal contexts .

- Concentration-Dependent Effects : At concentrations of 10 µM and higher, this compound induces significant rectification of glutamate-evoked currents. A higher concentration (100 µM) resulted in a more pronounced inhibition of CP-AMPARs, demonstrating its effectiveness in blocking receptor activity regardless of their recent activation history .

Table 1: Summary of Experimental Findings on this compound

| Study | Organism | Concentration | Key Results |

|---|---|---|---|

| Jia et al. (1996) | Mice | 10 µM | Complete block of outward currents in CP-AMPARs |

| Fukaya et al. (2005) | Mice | 100 µM | Induction of full rectification in mEPSCs |

| Zinchenko et al. (2024) | Neurons | Varied | Inhibition of glutamatergic neurons; activation of interneurons |

Case Studies

- Homeostatic Synaptic Plasticity : In a study examining homeostatic synaptic scaling, this compound sensitivity was observed in miniature excitatory postsynaptic currents (mEPSCs). Rapid scaling-up treatments led to significant increases in mEPSC frequency that were inhibited by this compound, highlighting its role in modulating synaptic strength .

- Neuroprotection : this compound has been implicated in neuroprotective strategies following ischemic events. In postischemic CA1 neurons, intrahippocampal administration of this compound significantly reduced late rises in intracellular zinc levels, suggesting a potential therapeutic role in conditions characterized by excitotoxicity and oxidative stress .

Implications for Neurological Research

The ability of this compound to selectively inhibit CP-AMPARs makes it an essential tool for investigating the roles these receptors play in various neurological conditions, including epilepsy and neurodegenerative diseases. Its unique properties allow researchers to discern the contributions of CP-AMPARs to synaptic plasticity without the confounding effects of auxiliary subunits.

Future Directions

Further research is warranted to explore the long-term effects of this compound on synaptic plasticity and its potential as a therapeutic agent in treating disorders associated with dysregulated glutamatergic signaling.

特性

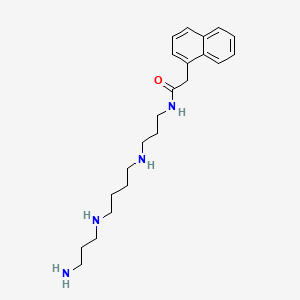

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINPPQIQARTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153568 | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122306-11-0 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。